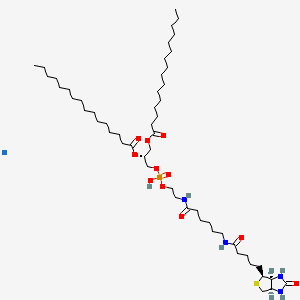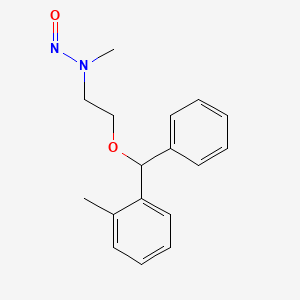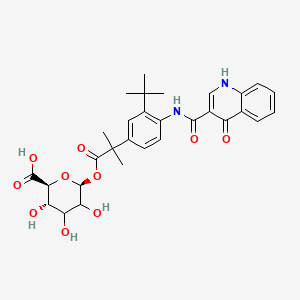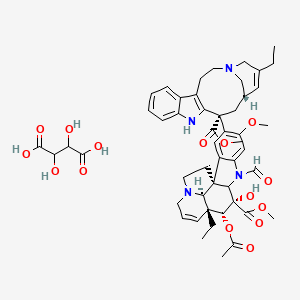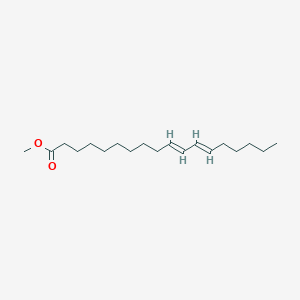
Methyl 10,12-octadecadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10,12-octadecadienoate is a useful research compound. Its molecular formula is C19H34O2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10,12-octadecadienoate is typically synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce a mixture containing mainly the methyl cis-9,trans-11 and trans-10,cis-12-octadecadienoates. These isomers are then separated and purified by a series of low-temperature crystallizations from acetone .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine in the presence of light or a catalyst
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Methyl 10,12-octadecadienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in the quantification of conjugated linoleic acid isomers.
Biology: Investigated for its potential anti-inflammatory and anticancer properties
Medicine: Studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds[][1].
Mécanisme D'action
The mechanism of action of methyl 10,12-octadecadienoate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby suppressing inflammatory responses in macrophages . Additionally, it may modulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .
Comparaison Avec Des Composés Similaires
Methyl 10,12-octadecadienoate can be compared with other similar compounds, such as:
Methyl 9,11-octadecadienoate: Another conjugated linoleic acid methyl ester with similar properties but different double bond positions.
Methyl 9-oxo-10,12-octadecadienoate: Known for its anti-inflammatory activity by blocking STAT3 phosphorylation.
Methyl linoleate: The parent compound from which this compound is derived[][1].
Propriétés
Numéro CAS |
13038-48-7 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl (10E,12E)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9+ |
Clé InChI |
KMXSXYSNZMSDFK-XBLVEGMJSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/CCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


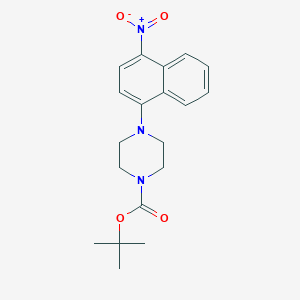
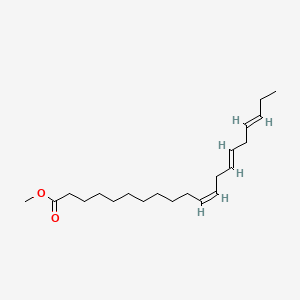
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
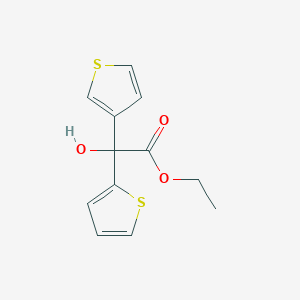
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
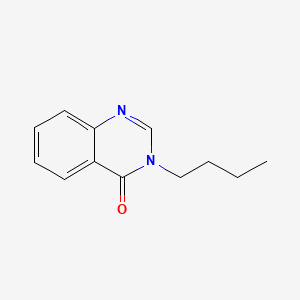
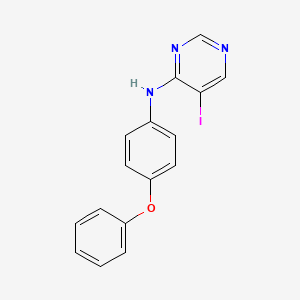
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
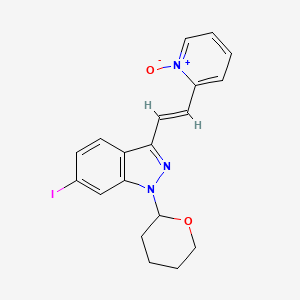
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
